

IUPAC name for 3-hydroxyphenylacetic acid benzyl ester

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Compound of Interest

Compound Name: Benzyl 3-hydroxyphenylacetate

Cat. No.: B1277242

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An In-Depth Technical Guide to Benzyl 2-(3-hydroxyphenyl)acetate

Abstract

This technical guide provides a comprehensive scientific overview of benzyl 2-(3-hydroxyphenyl)acetate, a benzyl ester derivative of the biologically active metabolite, 3-hydroxyphenylacetic acid (3-HPAA). We delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, structural properties, and a detailed, field-proven protocol for its synthesis via Fischer esterification. The core of this document is dedicated to the rigorous analytical characterization of the compound, outlining step-by-step methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The rationale behind experimental choices and data interpretation is explained to ensure scientific integrity. Furthermore, we explore the compound's significance within medicinal chemistry, particularly its potential as a prodrug for 3-HPAA, a metabolite known for its cardiovascular benefits.^{[1][2]} This guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents.

Chemical Identity and Nomenclature

The accurate identification of a chemical entity is foundational to all subsequent research and development. The compound commonly referred to as 3-hydroxyphenylacetic acid benzyl ester is formally named benzyl 2-(3-hydroxyphenyl)acetate according to IUPAC standards.^[3] This

nomenclature precisely defines the connectivity of the benzyl group as the esterifying alcohol and the 2-(3-hydroxyphenyl)acetic acid as the parent carboxylic acid.

Property	Value	Source
IUPAC Name	benzyl 2-(3-hydroxyphenyl)acetate	[3]
Synonyms	Benzyl 3-hydroxyphenylacetate, 3-Hydroxyphenylacetic acid benzyl ester	[3]
CAS Number	295320-25-1	[3]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[3]
Molecular Weight	242.27 g/mol	[3]
SMILES	<chem>OC1=CC=CC(CC(=O)OCC2=CC=CC=C2)=C1</chem>	[3]

Significance in Medicinal Chemistry and Drug Development

The scientific interest in benzyl 2-(3-hydroxyphenyl)acetate stems primarily from its relationship to its parent acid, 3-hydroxyphenylacetic acid (3-HPAA). 3-HPAA is a human metabolite of dietary flavonoids, produced by gut microbiota, and has demonstrated significant biological activity.[1][4] Notably, studies have shown that 3-HPAA can induce vasodilation and reduce blood pressure, suggesting its potential in managing cardiovascular diseases.[1][2]

However, the therapeutic application of phenolic acids like 3-HPAA can be limited by suboptimal pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. The esterification of the carboxylic acid group with benzyl alcohol to form benzyl 2-(3-hydroxyphenyl)acetate presents a classic prodrug strategy. This modification increases the molecule's lipophilicity, which can enhance its absorption and distribution. In vivo, endogenous esterase enzymes are expected to cleave the benzyl ester bond, releasing the active 3-HPAA

at the target site. This approach warrants investigation for developing novel therapeutics based on known active metabolites.

Synthesis via Fischer Esterification

The most direct and widely adopted method for preparing benzyl 2-(3-hydroxyphenyl)acetate is the Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxyphenylacetic acid) with an alcohol (benzyl alcohol).[5][6]

Principle and Mechanism

Fischer esterification is a reversible equilibrium-driven process.[7] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, in this case, benzyl alcohol) or by removing water as it is formed.[6][8] The reaction is catalyzed by a strong acid, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.



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